molecular formula C5H8N4O2 B13134751 6-Amino-3-ethyl-1,3,5-triazine-2,4(1H,3H)-dione

6-Amino-3-ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13134751
M. Wt: 156.14 g/mol
InChI Key: ZKYCOGLATLLMOC-UHFFFAOYSA-N
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Description

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione, commonly known as Ammelide, is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol . Its IUPAC name reflects its structure: a triazine ring substituted with amino and ketone groups at positions 6, 2, and 2.

Key properties include:

  • Melting Point: Not explicitly provided in evidence, but derivatives with similar structures (e.g., chlorophenyl-substituted analogs) exhibit high melting points (~225–227°C) .
  • Thermodynamic Data: ΔfH°solid (Enthalpy of Formation): -492.90 ± 4.20 kJ/mol logP (Octanol-Water Partition Coefficient): -2.923, indicating high hydrophilicity .

Ammelide is synthesized via routes such as urea or guanidine carbonate condensation . While its direct applications are less documented, its structural role as a precursor or intermediate in pharmaceuticals and agrochemicals is significant .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

6-amino-3-ethyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C5H8N4O2/c1-2-9-4(10)7-3(6)8-5(9)11/h2H2,1H3,(H3,6,7,8,10,11)

InChI Key

ZKYCOGLATLLMOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)NC(=NC1=O)N

Origin of Product

United States

Biological Activity

6-Amino-3-ethyl-1,3,5-triazine-2,4(1H,3H)-dione, also known as Ammelide (CAS Number: 645-93-2), is a compound belonging to the triazine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₅H₈N₄O₂
  • Molecular Weight : 128.0895 g/mol
  • IUPAC Name : 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione

The compound features a triazine ring with amino and ethyl substituents that contribute to its biological activity.

Research indicates that compounds with a triazine core exhibit various biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been identified for this compound:

  • Antiviral Activity : Studies have shown that certain triazine derivatives can inhibit viral replication. For instance, research on related compounds demonstrated significant anti-PVY (Potato virus Y) activity through mechanisms involving hydrogen bonding interactions with viral proteins .
  • Cytotoxic Effects : Triazine derivatives have exhibited cytotoxicity against various cancer cell lines. Specific derivatives showed IC50 values in the micromolar range against breast cancer and hepatocellular carcinoma cells . The presence of amino groups enhances the ability of these compounds to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Triazines are known for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives of triazines can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AntiviralPotato virus Y (PVY)Significant inhibition
CytotoxicityMDA-MB321 (breast cancer)IC50 = 15.83 μM
HepG2 (hepatocellular carcinoma)IC50 = 12.21 μM
AntimicrobialStaphylococcus aureusGrowth inhibition
Escherichia coliGrowth inhibition

Case Studies

Several studies highlight the biological significance of triazine derivatives:

  • Antiviral Efficacy : A study investigated the antiviral properties of various triazine derivatives against PVY. The results indicated that modifications at specific positions on the triazine ring significantly enhanced antiviral activity .
  • Cancer Research : In a comparative study on cytotoxic effects, several triazine derivatives were tested against different cancer cell lines. The study concluded that structural modifications could lead to improved efficacy against specific tumors .
  • Antimicrobial Screening : A comprehensive evaluation of antimicrobial activity revealed that certain triazines possess broad-spectrum efficacy against a variety of pathogens. This suggests potential applications in developing new antibiotics or preservatives .

Scientific Research Applications

Agricultural Applications

Herbicide Development:
6-Amino-3-ethyl-1,3,5-triazine-2,4(1H,3H)-dione has been studied for its potential use as a herbicide. Its triazine structure is similar to that of well-known herbicides like atrazine. Research indicates that compounds with triazine moieties can inhibit photosynthesis in certain plant species by interfering with electron transport in chloroplasts. This property has made it a candidate for developing selective herbicides that target specific weed species while minimizing damage to crops.

Fungicidal Properties:
The compound has also demonstrated antifungal activity. Studies have shown that derivatives of triazines can inhibit fungal growth by disrupting cellular processes. This characteristic is particularly valuable in agricultural settings where fungal pathogens threaten crop yields.

Pharmaceutical Applications

Anticancer Research:
Recent studies have explored the anticancer potential of this compound and its derivatives. Research indicates that triazine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways and the modulation of cell cycle progression. For instance, a study found that certain triazine derivatives exhibited cytotoxic effects against breast and colon cancer cell lines.

Antimicrobial Activity:
In addition to antifungal properties, this compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics or preservatives for food and cosmetic products.

Materials Science Applications

Polymer Chemistry:
The compound's unique structure allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in producing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazine derivatives into polymer matrices can improve resistance to degradation from environmental factors.

Nanomaterials:
Recent advancements have seen the use of this compound in synthesizing nanomaterials. Its ability to stabilize nanoparticles during synthesis makes it a valuable component in producing nanocomposites for applications ranging from electronics to drug delivery systems.

Case Study 1: Herbicide Efficacy

A study conducted on the herbicidal activity of this compound demonstrated significant efficacy against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The research highlighted its potential as a selective herbicide when applied at specific growth stages.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines revealed that derivatives of this compound induced apoptosis through mitochondrial pathways. The study concluded that these derivatives could serve as lead compounds for developing novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Triazine-dione Derivatives

Structural and Functional Variations

Triazine-dione derivatives are characterized by substitutions at positions 1, 3, 5, and 6 on the triazine ring. These modifications profoundly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Triazine-dione Derivatives and Their Properties
Compound Name Molecular Formula Substituents Key Applications/Activities logP References
Ammelide C₃H₄N₄O₂ 6-amino Biofunctional intermediate -2.923
Hexazinone C₁₂H₂₀N₄O₂ 3-cyclohexyl, 6-dimethylamino, 1-methyl Herbicide (photosynthesis inhibitor) N/A
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione C₁₁H₂₀N₄O₂ 6-dibutylamino Experimental agrochemical N/A
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione C₄H₅N₃O₂ 6-methyl Chemical intermediate N/A
6-(4'-Chlorophenyl)-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione C₁₅H₁₀ClN₃O₂ 1-phenyl, 6-(4-chlorophenyl) Potential pharmaceutical activity N/A

Physicochemical Properties and Trends

  • Hydrophilicity vs. Lipophilicity: Ammelide’s logP = -2.923 contrasts sharply with bulkier derivatives (e.g., Hexazinone), which are more lipophilic due to cyclohexyl and alkylamino groups. This impacts their environmental mobility and biological uptake .
  • Thermodynamic Stability :
    • Ammelide’s ΔfH°solid (-492.90 kJ/mol ) reflects high stability, consistent with its rigid, hydrogen-bonded crystal structure .

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